molecular formula C10H5ClFNOS B8574148 2-(2-Chloro-6-fluorophenyl)thiazole-4-carbaldehyde

2-(2-Chloro-6-fluorophenyl)thiazole-4-carbaldehyde

Cat. No. B8574148
M. Wt: 241.67 g/mol
InChI Key: BIDGBVJHUYJMSZ-UHFFFAOYSA-N
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Patent
US08697708B2

Procedure details

To a stirred solution of (2-(2-chloro-6-fluorophenyl)thiazol-4-yl)methanol (5.8 g, 24 mmol) in EtOAc (200 mL) at room temperature was added 2-iodoxybenzoic acid (12.5 g, 44.6 mmol). The resulting mixture was heated at 70° C. for 18 hours. After cooling to room temperature, the residual solid was removed via filtration and the filtrate was concentrated under reduced pressure to give the crude desired product as a white solid (5.4 g, 93% yield) which was used in the next step without further purification.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[C:9]1[S:10][CH:11]=[C:12]([CH2:14][OH:15])[N:13]=1.I(C1C=CC=CC=1C(O)=O)(=O)=O>CCOC(C)=O>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[C:9]1[S:10][CH:11]=[C:12]([CH:14]=[O:15])[N:13]=1

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)F)C=1SC=C(N1)CO
Name
Quantity
12.5 g
Type
reactant
Smiles
I(=O)(=O)C1=C(C(=O)O)C=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the residual solid was removed via filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)F)C=1SC=C(N1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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